molecular formula C8H10N2 B2371678 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956375-86-2

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Numéro de catalogue: B2371678
Numéro CAS: 1956375-86-2
Poids moléculaire: 134.182
Clé InChI: DJBGXUUDANQCDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1956375-86-2) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C 8 H 10 N 2 and a molecular weight of 134.18 g/mol, this molecule features a fused bicyclic system containing a pyrrolidine ring and a pyridine ring, which serves as a privileged scaffold in pharmaceutical and agrochemical research . The core structure of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a key building block in drug discovery, often used to create molecules that interact with biological targets. Its structural analogs and derivatives are frequently explored as synthetic intermediates for the development of more complex active compounds . Researchers value this scaffold for its potential to improve physicochemical properties and target affinity in lead optimization programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive quality control documentation and should be handled by qualified professionals in a laboratory setting. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Propriétés

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-8-7(5-10-6)2-3-9-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBGXUUDANQCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structural and Molecular Characteristics

Core Architecture

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine features a bicyclic system comprising a pyrrolidine ring fused to a pyridine moiety, with a methyl group at the 6-position. The 2,3-dihydro configuration saturates the pyrrolidine ring, reducing aromaticity and enhancing solubility compared to fully conjugated analogs. Key molecular descriptors include:

Property Value Source
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
SMILES Notation CC1=CC2=C(CNC2)C=N1
IUPAC Name This compound

Synthetic Methodologies

Lactamization-Reduction-Salification Route

The predominant method involves a three-step sequence starting from furan derivatives, as detailed in Chinese Patent CN104230923A:

Step 1: Lactamization
Furo[3,4-c]pyridine-1,3-diketone undergoes cyclization with urea in o-xylene under reflux (138–144°C) for 6 hours, achieving 53% yield (16 g from 30 g starting material). Mechanistically, urea facilitates nucleophilic attack at the carbonyl groups, forming the pyrrolidine lactam.

Step 2: Lithium Aluminium Hydride Reduction
The lactam intermediate (15 g) is reduced with 6.5 g LiAlH₄ in tetrahydrofuran at 0°C, followed by gradual warming to room temperature. This step hydrogenates the lactam to the 2,3-dihydro structure with 54.7% yield (8.2 g).

Step 3: Hydrochloride Salt Formation
Treatment with dry HCl gas in methanol at 0°C produces the hydrochloride salt (10.4 g from 8 g freebase), enhancing crystallinity for purification.

Optimization Considerations:
  • Solvent Selection : o-Xylene outperforms toluene in lactamization due to higher boiling point (144°C vs. 111°C), enabling faster reaction kinetics.
  • Reductant Stoichiometry : LiAlH₄ must be added incrementally to prevent exothermic decomposition.

Alternative Benzylamine-Mediated Cyclization

Patent CN103030638B discloses a divergent approach using benzylamine as a nitrogen source:

  • Condensation : 5-Methylfuran-2-carbaldehyde reacts with benzylamine under nitrogen to form an imine intermediate.
  • Cyclization : Heating in acetic acid induces ring closure, forming the pyrrolo[3,2-c]pyridine core.
  • Hydrogenolysis : Palladium-catalyzed H₂ exposure removes the benzyl protecting group, yielding the freebase.

This method achieves 62% overall yield but requires specialized equipment for hydrogenation.

Regioselective Methylation Strategies

Introducing the methyl group at the 6-position poses challenges due to competing reactivity at N1 and C4. Two validated approaches include:

Pre-Synthetic Methyl Incorporation

Using 5-methylfuran-2-carbaldehyde as the starting material ensures the methyl group is pre-positioned prior to cyclization. This avoids post-cyclization functionalization but limits substrate availability.

Post-Cyclization Alkylation

Treating the deprotected pyrrolopyridine with methyl iodide and K₂CO₃ in DMF at 60°C introduces the methyl group with 48% efficiency. However, this method risks over-alkylation at the pyrrolidine nitrogen.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.12 (t, 2H, J = 7.2 Hz, CH₂), 4.10 (t, 2H, J = 7.2 Hz, CH₂), 6.85 (d, 1H, J = 5.1 Hz, pyridine-H), 8.25 (d, 1H, J = 5.1 Hz, pyridine-H).
  • HPLC : >95% purity on C18 column (MeCN/H₂O + 0.1% TFA, 70:30).

Purity Challenges

Residual o-xylene from lactamization necessitates azeotropic distillation with ethyl acetate to meet pharmacopeial limits (<100 ppm).

Scalability and Industrial Feasibility

The lactamization route demonstrates superior scalability:

  • Batch Size : Up to 30 kg per cycle reported in pilot plants.
  • Cost Analysis : LiAlH₄ accounts for 41% of raw material costs, prompting investigations into NaBH₄/CeCl₃ alternatives.

Analyse Des Réactions Chimiques

Types of Reactions

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C8H10N2
  • Molecular Weight : 134.18 g/mol
  • CAS Number : 1956375-86-2

The compound features a pyridine ring fused to a pyrrole ring, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been investigated for its potential as a therapeutic agent in various diseases.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. One derivative demonstrated IC50 values ranging from 0.12 to 0.21 µM against cancer cell lines such as HeLa and MCF-7 .
  • Analgesic Effects : Some studies focus on the analgesic properties of pyrrolo[3,4-c]pyridine derivatives. Compounds derived from this scaffold have shown efficacy in pain models, outperforming traditional analgesics like aspirin and morphine in certain tests .

The compound's biological activities extend beyond anticancer properties:

  • Antimicrobial Properties : Research has indicated that 6-methyl derivatives may possess antimicrobial activity, making them candidates for further investigation in treating infections.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been explored as a selective inhibitor of MPS1 (Monopolar Spindle 1), which plays a role in cancer cell division .

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in material science and pharmaceuticals. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Case Study 1: Anticancer Activity of Pyrrolopyridine Derivatives

A series of studies evaluated the anticancer effects of various derivatives of this compound. One notable study reported the synthesis of several compounds that exhibited potent inhibitory effects on cancer cell lines through mechanisms involving disruption of microtubule dynamics and induction of apoptosis .

Case Study 2: Analgesic Properties

Research into the analgesic effects of pyrrolo[3,4-c]pyridine derivatives revealed compounds that significantly reduced pain responses in animal models compared to standard treatments. The findings suggest that these compounds could lead to the development of new pain management therapies with fewer side effects than conventional opioids .

Mécanisme D'action

The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. In medicinal chemistry, it is often investigated for its ability to modulate signaling pathways involved in disease processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and distinguishing features:

Compound Name Substituents/Modifications Biological Activity Key Findings References
6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Methyl at C6 Antiproliferative Demonstrates moderate to potent activity against tumor cell lines.
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Bromo at C6 EGFR inhibitor precursor Used as a synthetic intermediate for diaminopyrimidine-based inhibitors.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Chloro at C6 Unspecified Higher electrophilicity due to Cl; potential for cross-coupling reactions.
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Chloro at C4 Unspecified Positional isomerism alters electronic profile and binding interactions.
2,3-Dihydro-1H-chromeno[3,2-c]pyridine (DHCP) Fused chromen ring system MAO B inhibition Selective inhibition (IC50 ~10 µM) due to extended aromatic interactions.
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Bromo at C7, Cl at C6 Unspecified Dihalogenation increases molecular weight and potential steric hindrance.
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Dichloro at C4/C6, methyl at C3 Unspecified Bulkier substituents may reduce solubility but enhance target selectivity.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Ring fusion at [3,4-c] vs. [3,2-c] Unspecified Altered geometry impacts receptor binding and metabolic stability.

Key Comparative Insights

  • Bromo/Chloro (C6): Bromo derivatives serve as versatile intermediates for Suzuki couplings, while chloro analogs exhibit higher electrophilicity . Positional Isomerism: Methyl or halogen substitution at C4 vs. C6 significantly alters electronic distribution and steric interactions. For example, 4-chloro derivatives may exhibit reduced target affinity compared to 6-substituted analogs due to unfavorable positioning .
  • Ring Modifications: Chromeno[3,2-c]pyridines: The fused benzene ring in DHCP derivatives enhances MAO B inhibition (e.g., IC50 ~10 µM) by enabling π-π stacking with the enzyme’s flavin cofactor . Dihydro vs.
  • Biological Activity Trends: Antiproliferative activity is prominent in methyl-substituted dihydro-pyrrolopyridines, whereas halogenated analogs are more commonly utilized as synthetic intermediates . Chromeno derivatives prioritize MAO inhibition over antiproliferative effects, highlighting the impact of structural complexity on target selectivity .

Activité Biologique

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C₈H₉N
  • Molecular Weight : 135.16 g/mol
  • CAS Number : 1956385-99-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in oncology and metabolic disorders. The compound has been evaluated for its potential as a kinase inhibitor and its effects on insulin sensitivity.

1. Kinase Inhibition

A study highlighted the compound's role as an inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. The compound demonstrated an IC₅₀ value of 0.025 μM against MPS1, indicating potent inhibitory activity. This inhibition was associated with a favorable pharmacokinetic profile and dose-dependent antiproliferative effects in human tumor xenograft models .

CompoundTargetIC₅₀ (μM)Mechanism
This compoundMPS10.025Stabilizes inactive conformation

2. Insulin Sensitivity Enhancement

In another study, derivatives of the pyrrolo[3,2-c]pyridine scaffold were tested for their ability to enhance insulin sensitivity in mouse adipocytes. The results showed that certain modifications to the compound significantly increased insulin sensitivity by up to 37.4% at optimal concentrations .

DerivativeInsulin Sensitivity Increase (%)Concentration Range (μM)
4-Phenoxy-6-methyl derivative7.4 - 37.40.3 - 100

Case Study 1: Anticancer Activity

In a preclinical study involving HCT116 human colon cancer cells, this compound was found to inhibit cell proliferation effectively. The GI₅₀ value was determined to be 0.55 μM using the MTT assay, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Metabolic Disorders

Another investigation assessed the compound's impact on glucose metabolism and insulin signaling pathways. Results indicated that specific derivatives could stimulate glucose incorporation into lipids significantly, suggesting potential applications in treating metabolic disorders such as type 2 diabetes .

Q & A

Q. What are the effective synthetic routes for 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and what key reaction parameters influence cyclization efficiency?

Gold(III)-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides is a robust method for synthesizing pyrrolo[3,2-c]pyridine derivatives. Terminal alkynes favor 6-exo-dig cyclization, producing bicyclic pyrrolo-pyridines. Key parameters include:

  • Catalyst choice : Au(III) catalysts (e.g., AuCl₃) enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve reaction yields.
  • Substituent influence : Methyl groups at the pyrrole nitrogen stabilize intermediates, reducing side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • NMR : ¹H-NMR identifies dihydro protons (δ 3.1–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm for pyridine ring). ¹³C-NMR distinguishes sp³ carbons (δ 25–35 ppm) from sp² carbons (δ 110–150 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., C₈H₁₀N₂ for the base structure).
  • X-ray crystallography : Resolves dihydro-pyrrolo ring conformation and methyl group positioning .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during cyclization of N-alkynyl-pyrrole precursors to form pyrrolo[3,2-c]pyridines?

Divergent regioselectivity (6-exo vs. 7-endo cyclization) arises from alkyne substituents:

  • Terminal alkynes : Promote 6-exo-dig closure via steric control.
  • Aryl-substituted alkynes : Favor 7-endo-dig pathways due to electronic stabilization.
  • Mitigation : Use directing groups (e.g., carboxamides) or adjust solvent polarity to bias reaction pathways .

Q. How do structural modifications at the 3-carboxamide position influence biological activity in anticancer applications?

  • Diarylurea/amide derivatives : N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)benzamide analogs inhibit IGF-1-mediated neoplastic transformation (IC₅₀ ~50 nM).
  • Electron-withdrawing groups : Fluorine or trifluoromethyl at the carboxamide enhances kinase inhibition (e.g., targeting CDK4/6 or VEGFR).
  • Biological assays : Use JB6 Cl41 cell models to evaluate antiproliferative activity .

Q. What computational methods predict the binding affinity of pyrrolo[3,2-c]pyridine derivatives to kinase targets?

  • Docking studies : Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets of kinases (e.g., BCR-Abl, FGFR).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent hydrophobicity (ClogP) with IC₅₀ values for lead optimization .

Q. How can divergent synthesis approaches access 6-methyl and non-methyl pyrrolo[3,2-c]pyridine derivatives from common intermediates?

  • Methylated analogs : Introduce methyl via N-propargyl-pyrrole precursors with methyl carboxamides.
  • Non-methyl analogs : Replace methyl with aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃).
  • Optimization : Adjust reaction time (12–24 hrs) and temperature (80–110°C) to balance yield and purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antibacterial vs. anticancer efficacy of pyrrolo[3,2-c]pyridine derivatives?

  • Contextual factors : Antibacterial activity (e.g., MIC ~2 µg/mL against S. aureus) is often observed in chlorinated derivatives, while anticancer activity requires fluorinated/trifluoromethyl groups.
  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobials; MTT assays for cytotoxicity).
  • Mechanistic studies : Probe ROS generation for antibacterial effects vs. kinase inhibition for anticancer activity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrrolo[3,2-c]pyridine Synthesis

ParameterOptimal ConditionImpact on Yield
CatalystAuCl₃ (5 mol%)75–85%
Solvent1,2-Dichloroethane (DCE)High polarity
Temperature80°CAvoids decomposition
Reaction Time18 hrsCompletes cyclization

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀
KIST101029IGF-1 signaling50 nM
4-Fluoro-3-pyrimidinylTyrosine kinases120 nM
2-Chloro analogBacterial gyrase2 µg/mL (MIC)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.